

# Revitalizing Penem Antibiotics: A Comparative Guide to Novel Adjuvants in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Penem    |           |
| Cat. No.:            | B1263517 | Get Quote |

#### For Immediate Release

In the ongoing battle against antimicrobial resistance, the potent class of **penem** antibiotics is receiving a new lease on life through synergistic combinations with novel adjuvants. This guide provides a comprehensive comparison of two leading strategies: the clinically established  $\beta$ -lactamase inhibitors and a promising new class of metallo- $\beta$ -lactamase inhibitors. We present supporting experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals on the validation of these synergistic effects.

# **Combating Resistance: A Two-Pronged Approach**

The primary mechanism of resistance to **penem** antibiotics is their degradation by bacterial enzymes called  $\beta$ -lactamases. Novel adjuvants are designed to inhibit these enzymes, thereby protecting the **penem** antibiotic and restoring its efficacy. This guide focuses on two distinct classes of adjuvants:

Class A and C β-Lactamase Inhibitors: Represented by vaborbactam and relebactam, these
adjuvants are effective against serine-β-lactamases, such as Klebsiella pneumoniae
carbapenemase (KPC).



 Metallo-β-Lactamase (MBL) Inhibitors: A newer class of inhibitors, exemplified by indole carboxylates, which target zinc-dependent MBLs like New Delhi metallo-β-lactamase (NDM).

### **Quantitative Assessment of Synergy**

The synergistic effect of a **penem** antibiotic and an adjuvant is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of  $\leq 0.5$  is indicative of synergy. The following tables summarize the in vitro synergistic activity of these combinations against key resistant pathogens.

Table 1: Synergistic Activity of Meropenem-Vaborbactam

against KPC-producing Klebsiella pneumoniae

| Strain   | -<br>Meropenem<br>MIC (μg/mL) | Meropenem/Va<br>borbactam<br>MIC (µg/mL) | -<br>FICI | Reference |
|----------|-------------------------------|------------------------------------------|-----------|-----------|
| KPC-Kp 1 | 64                            | 0.38                                     | 0.31      | [1]       |
| KPC-Kp 2 | >32                           | 0.5                                      | -         | [2]       |
| КРС-Кр 3 | 32                            | 0.25                                     | -         | [2]       |

Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

Table 2: Synergistic Activity of Imipenem-Relebactam against Multidrug-Resistant Pseudomonas aeruginosa

| Strain   | Imipenem MIC<br>(μg/mL) | Imipenem/Rele<br>bactam MIC<br>(µg/mL) | FICI | Reference |
|----------|-------------------------|----------------------------------------|------|-----------|
| MDR-PA 1 | 32                      | 4                                      | -    | [3]       |
| MDR-PA 2 | 16                      | 2                                      | -    | [3]       |
| MDR-PA 3 | >64                     | 8                                      | -    | [4]       |



Note: FICI values were not always explicitly stated in the source but can be calculated from the provided MIC data.

Table 3: Synergistic Activity of Meropenem-Indole

Carboxylate against NDM-producing Escherichia coli

| Strain        | Meropenem<br>MIC (μg/mL) | Meropenem +<br>Isoliquiritin (64<br>μg/mL) MIC<br>(μg/mL) | FICI | Reference |
|---------------|--------------------------|-----------------------------------------------------------|------|-----------|
| NDM-E. coli 1 | 32                       | 4                                                         | 0.19 | [5]       |
| NDM-E. coli 2 | 32                       | 4                                                         | 0.25 | [5]       |

### **Time-Kill Kinetics: A Dynamic View of Synergy**

Time-kill assays provide a dynamic measure of antibacterial activity over time. Synergy in a time-kill assay is typically defined as a  $\geq$  2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

#### Imipenem-Relebactam against P. aeruginosa

Studies have demonstrated that the combination of imi**penem**-relebactam results in rapid and sustained bactericidal activity against multidrug-resistant P. aeruginosa isolates.[3] In time-kill assays, the combination often shows a significant reduction in bacterial counts compared to either agent alone, meeting the criteria for synergy.[3]

# Meropenem and Isoliquiritin (an NDM-1 Inhibitor) against NDM-producing E. coli

Time-kill assays have confirmed the synergistic interaction between mero**penem** and the NDM-1 inhibitor isoliquiritin.[5] The combination of mero**penem** with isoliquiritin led to a significant decrease in the number of viable NDM-1-producing E. coli cells over 24 hours, whereas each compound alone had a limited effect.[5]

# **Experimental Protocols**



#### **Checkerboard Assay Protocol**

The checkerboard assay is a common in vitro method to assess the synergistic effect of two antimicrobial agents.[6][7][8]

- Preparation of Antibiotics: Prepare stock solutions of the **penem** antibiotic and the adjuvant. Serially dilute the **penem** antibiotic along the x-axis of a 96-well microtiter plate and the adjuvant along the y-axis.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotic) and sterility control (no bacteria) wells.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
- FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  - Synergy: FICI ≤ 0.5
  - Additive/Indifference: 0.5 < FICI ≤ 4</li>
  - Antagonism: FICI > 4

#### Time-Kill Assay Protocol

The time-kill assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[9][10][11]

• Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a defined starting concentration (e.g., 1 x 10^6 CFU/mL).



- Exposure: Add the **penem** antibiotic alone, the adjuvant alone, and the combination of both to separate tubes containing the bacterial suspension. A growth control tube with no antimicrobials is also included.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
- Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates at 37°C for 18-24 hours.
- Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is determined by a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.

#### **Mechanistic Insights and Signaling Pathways**

The synergistic effect of **penem** antibiotics and their adjuvants stems from the inhibition of bacterial resistance mechanisms.

# Vaborbactam and Relebactam: Inhibition of Serine-β-Lactamases

Vaborbactam and relebactam are diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitors. They act as "suicide inhibitors" by forming a stable, covalent bond with the serine residue in the active site of class A and C  $\beta$ -lactamases. This inactivation prevents the degradation of the **penem** antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis.[12][13]





#### Mechanism of Vaborbactam/Relebactam Action

Click to download full resolution via product page

Caption: Vaborbactam/Relebactam inhibit serine  $\beta$ -lactamases, protecting the **penem** antibiotic.

#### **Indole Carboxylates: Inhibition of Metallo-β-Lactamases**

Indole carboxylates represent a novel class of MBL inhibitors. These enzymes utilize zinc ions in their active site to hydrolyze  $\beta$ -lactam antibiotics. Indole carboxylates chelate these essential zinc ions, rendering the MBL inactive. This prevents the degradation of the **penem** antibiotic, allowing it to effectively inhibit bacterial cell wall synthesis.[14][15][16]





#### Mechanism of Indole Carboxylate Action

Click to download full resolution via product page

Caption: Indole carboxylates inhibit metallo-β-lactamases by chelating zinc ions.

# **Experimental Workflow**

The validation of a synergistic antibiotic-adjuvant combination follows a structured workflow from in vitro characterization to potential clinical application.





Click to download full resolution via product page

Caption: Workflow for validating synergistic antibiotic-adjuvant combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of imipenem/relebactam against MDR Pseudomonas aeruginosa in Europe: SMART 2015-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Checkerboard Assay [bio-protocol.org]
- 8. Checkerboard Synergy Testing [bio-protocol.org]



- 9. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 10. actascientific.com [actascientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Revitalizing Penem Antibiotics: A Comparative Guide to Novel Adjuvants in Combating Bacterial Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263517#validating-the-synergistic-effect-of-a-penem-antibiotic-with-a-novel-adjuvant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





